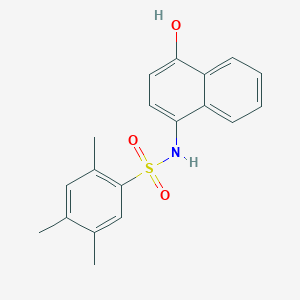![molecular formula C19H19NO5S B280979 Isopropyl 2-methyl-5-[(phenylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B280979.png)
Isopropyl 2-methyl-5-[(phenylsulfonyl)amino]-1-benzofuran-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Isopropyl 2-methyl-5-[(phenylsulfonyl)amino]-1-benzofuran-3-carboxylate, also known as LY294002, is a potent and specific inhibitor of the phosphatidylinositol 3-kinase (PI3K) pathway. This compound has been extensively used in scientific research to investigate the role of PI3K signaling in various cellular processes, including cell proliferation, apoptosis, and metabolism.
科学研究应用
Isopropyl 2-methyl-5-[(phenylsulfonyl)amino]-1-benzofuran-3-carboxylate has been widely used in scientific research to investigate the role of PI3K signaling in various cellular processes. It has been shown to inhibit the growth and survival of cancer cells in vitro and in vivo, making it a potential anticancer agent. Isopropyl 2-methyl-5-[(phenylsulfonyl)amino]-1-benzofuran-3-carboxylate has also been used to study the role of PI3K signaling in insulin signaling, glucose metabolism, and adipogenesis. Furthermore, Isopropyl 2-methyl-5-[(phenylsulfonyl)amino]-1-benzofuran-3-carboxylate has been used in neuroscience research to study the role of PI3K signaling in synaptic plasticity and memory formation.
作用机制
Isopropyl 2-methyl-5-[(phenylsulfonyl)amino]-1-benzofuran-3-carboxylate specifically inhibits the PI3K pathway by binding to the ATP-binding site of the p110 subunit of PI3K. This prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3), which is a key step in the activation of downstream signaling pathways, including Akt and mTOR. Inhibition of the PI3K pathway by Isopropyl 2-methyl-5-[(phenylsulfonyl)amino]-1-benzofuran-3-carboxylate leads to decreased cell proliferation, increased apoptosis, and altered metabolism.
Biochemical and Physiological Effects
Isopropyl 2-methyl-5-[(phenylsulfonyl)amino]-1-benzofuran-3-carboxylate has been shown to have a variety of biochemical and physiological effects. In cancer cells, Isopropyl 2-methyl-5-[(phenylsulfonyl)amino]-1-benzofuran-3-carboxylate inhibits cell proliferation and survival by inducing cell cycle arrest and apoptosis. In adipocytes, Isopropyl 2-methyl-5-[(phenylsulfonyl)amino]-1-benzofuran-3-carboxylate inhibits insulin-stimulated glucose uptake and lipogenesis. In neurons, Isopropyl 2-methyl-5-[(phenylsulfonyl)amino]-1-benzofuran-3-carboxylate inhibits synaptic plasticity and memory formation by blocking the activation of downstream signaling pathways.
实验室实验的优点和局限性
One advantage of using Isopropyl 2-methyl-5-[(phenylsulfonyl)amino]-1-benzofuran-3-carboxylate in lab experiments is its specificity for the PI3K pathway. This allows researchers to selectively inhibit this pathway without affecting other signaling pathways. Another advantage is its potency, which allows for effective inhibition at low concentrations. However, one limitation of using Isopropyl 2-methyl-5-[(phenylsulfonyl)amino]-1-benzofuran-3-carboxylate is its potential off-target effects, which may affect other cellular processes. Additionally, Isopropyl 2-methyl-5-[(phenylsulfonyl)amino]-1-benzofuran-3-carboxylate has a short half-life in vivo, which may limit its effectiveness in animal studies.
未来方向
There are several future directions for the use of Isopropyl 2-methyl-5-[(phenylsulfonyl)amino]-1-benzofuran-3-carboxylate in scientific research. One direction is the investigation of its potential as an anticancer agent in combination with other chemotherapeutic agents. Another direction is the study of its effects on other cellular processes, such as autophagy and inflammation. Additionally, the development of more potent and selective PI3K inhibitors may provide new tools for investigating the role of PI3K signaling in various cellular processes.
合成方法
The synthesis of Isopropyl 2-methyl-5-[(phenylsulfonyl)amino]-1-benzofuran-3-carboxylate involves several steps, starting from 2-methyl-5-nitrobenzofuran. The nitro group is reduced to an amine, which is then protected with a sulfonyl group. The carboxylic acid is activated with dicyclohexylcarbodiimide (DCC) and reacted with the protected amine to form the amide bond. The sulfonyl group is then removed to yield the final product, Isopropyl 2-methyl-5-[(phenylsulfonyl)amino]-1-benzofuran-3-carboxylate.
属性
分子式 |
C19H19NO5S |
|---|---|
分子量 |
373.4 g/mol |
IUPAC 名称 |
propan-2-yl 5-(benzenesulfonamido)-2-methyl-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C19H19NO5S/c1-12(2)24-19(21)18-13(3)25-17-10-9-14(11-16(17)18)20-26(22,23)15-7-5-4-6-8-15/h4-12,20H,1-3H3 |
InChI 键 |
GATMTUXXRNIKNW-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3)C(=O)OC(C)C |
规范 SMILES |
CC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3)C(=O)OC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Benzyl 2-methyl-5-[(phenylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B280896.png)
![Methyl 2-tert-butyl-5-{[(4-fluorophenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B280899.png)
![Methyl 2-tert-butyl-5-{[(4-chlorophenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B280900.png)
![Methyl 2-tert-butyl-5-{[(4-ethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B280903.png)
![Methyl 2-tert-butyl-5-{[(2,5-dimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B280904.png)
![Methyl 2-tert-butyl-5-[(phenylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B280905.png)
![Ethyl 5-{[(4-isopropylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B280914.png)
![N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-2,4,5-trimethylbenzenesulfonamide](/img/structure/B280924.png)

![N-(9,9-dimethyl-7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)-2,4,5-trimethylbenzenesulfonamide](/img/structure/B280926.png)
![Ethyl 2-phenyl-5-[(2-thienylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B280931.png)
![N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-2-thiophenesulfonamide](/img/structure/B280932.png)
![N-[3-(1,3-benzothiazol-2-ylthio)-4-hydroxy-1-naphthyl]thiophene-2-sulfonamide](/img/structure/B280936.png)
![Isopropyl 2-methyl-5-[(2-thienylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B280937.png)